N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, also known as Chlorfenapyr, is an insecticide used to control a wide range of insect pests, such as aphids, mites, and thrips. Chlorfenapyr is a member of the pyrrole family, and is a pro-insecticide, meaning that it must be metabolized by the insect to become active. Chlorfenapyr is a relatively new insecticide, and has been used in a variety of applications, from agricultural to public health.
Scientific Research Applications
Potential Pesticide Applications
Research indicates that derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share structural similarities with N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, have been characterized and are considered potential pesticides. This is supported by new X-ray powder diffraction data which provides detailed insights into their structure, potentially informing their application in pest management (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Drug Synthesis
Another application involves the synthesis of a compound closely related to this compound, which has shown promise as an anticancer drug. The synthesized compound was analyzed through molecular docking, targeting the VEGFr receptor, which is crucial in cancer progression. This compound crystallizes in the orthorhombic crystal system, with its structure solved using direct methods, pointing towards its potential efficacy in cancer treatment (Sharma et al., 2018).
Anti-inflammatory Drug Development
A related indole acetamide derivative has been synthesized and characterized, showing significant anti-inflammatory activity. This was confirmed through in silico modeling, targeting the COX-1 and 2 domains. The study included geometry optimization and interaction energy studies, providing a comprehensive understanding of the compound's potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis of novel thiazolidinone and acetidinone derivatives related to this compound has been explored, with the compounds screened for antimicrobial activity against various microorganisms. This research could lead to the development of new antimicrobial agents, highlighting the compound's versatility beyond its anticancer and anti-inflammatory potentials (Mistry, Desai, & Intwala, 2009).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNZFVUOHCOWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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